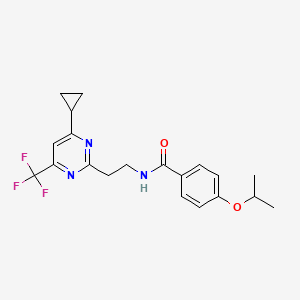
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine ring : Substituted with a trifluoromethyl group.
- Cyclopropyl moiety : Enhances lipophilicity.
- Isopropoxybenzamide group : Potentially influences pharmacological interactions.
The molecular formula of the compound is C16H20F3N3O, and its molecular weight is approximately 355.35 g/mol. The trifluoromethyl substitution is particularly noteworthy as it contributes to the compound's metabolic stability and bioavailability.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It selectively interacts with certain receptors, influencing signaling pathways associated with cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Effect | Target/Pathway |
|---|---|---|
| Enzyme Inhibition | Significant inhibition | Specific kinases involved in cancer |
| Antiinflammatory | Reduction in inflammatory markers | Cytokine signaling pathways |
| Anticancer | Induction of apoptosis | Cell cycle regulation |
| Antiviral | Inhibition of viral replication | Viral polymerases |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound effectively induced apoptosis in cancer cell lines by modulating key signaling pathways, including the PI3K/Akt pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
- Anti-inflammatory Effects : In animal models, administration of the compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.
- Antiviral Properties : Preliminary studies showed that this compound inhibited viral replication in vitro, suggesting a mechanism that may involve interference with viral polymerase activity.
Applications De Recherche Scientifique
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit promising anticancer properties, particularly as inhibitors of specific kinases involved in cancer pathways. The trifluoromethyl group is known to enhance the potency and selectivity of kinase inhibitors, making this compound a candidate for further investigation in cancer therapy.
Anti-inflammatory Properties
Research indicates that similar pyrimidine derivatives can also act as anti-inflammatory agents by modulating inflammatory pathways. The structural components of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-isopropoxybenzamide may facilitate interactions with receptors involved in inflammation.
Study on Trifluoromethylated Compounds
A comprehensive review highlighted the importance of trifluoromethylated lactams in drug discovery, emphasizing their role in enhancing biological activity and selectivity . Such findings support the exploration of this compound in therapeutic contexts.
Kinase Inhibition Studies
Research focusing on similar compounds has demonstrated their effectiveness as kinase inhibitors, which are crucial for developing targeted cancer therapies. The specific interactions of this compound with kinase enzymes warrant detailed investigation.
Propriétés
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-12(2)28-15-7-5-14(6-8-15)19(27)24-10-9-18-25-16(13-3-4-13)11-17(26-18)20(21,22)23/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMUGUZRKNNGEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














